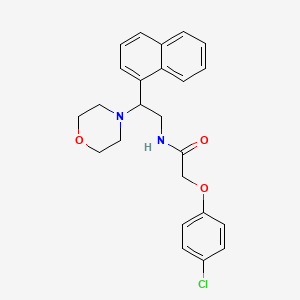

2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C25H28ClN2O3. It is commonly referred to as "compound X" in scientific literature. This compound is of great interest to researchers due to its potential applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Receptor Binding and Antinociceptive Effect

The compound 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide, closely related to 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has shown significant σ1 receptor affinity and selectivity in in vitro studies. The σ1 receptor is implicated in various biological processes, including pain perception. Molecular docking studies revealed critical interactions within the σ1 receptor binding pocket, suggesting a mechanism for its action. This compound also demonstrated an antinociceptive effect in vivo, suggesting potential applications in pain management, particularly for inflammatory pain conditions (Navarrete-Vázquez et al., 2016).

Molecular Engineering for Organic Electronics

In the field of organic electronics, molecular engineering of compounds like 4,7-bisphenyl-1,10-phenanthroline derivatives, which share structural similarities with the compound , has led to materials with high thermal stability, large electron mobility, and excellent n-doping ability. These attributes are crucial for the development of high-performance organic light-emitting diodes (OLEDs) and other electronic devices. The design and synthesis of such compounds demonstrate the importance of molecular engineering in improving material properties for electronic applications (Bin et al., 2020).

Antioxidant Activity

The free radical scavenging activity of compounds structurally related to 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, has been explored. These studies involve both experimental assays and theoretical calculations to understand the antioxidant mechanisms. Such compounds have shown potent free radical scavenging abilities, comparable to established antioxidants, highlighting their potential as novel antioxidants for therapeutic or cosmetic applications (Boudebbous et al., 2021).

Supramolecular Assembly and Molecular Interactions

The structural analysis of halogenated N,2-diarylacetamides, which are chemically related to the compound , reveals insights into molecular conformations and supramolecular assembly. These studies shed light on the importance of noncovalent interactions such as hydrogen bonding, stacking, and halogen bonding in stabilizing crystal structures. Understanding these interactions is crucial for the design of molecular materials with tailored properties for applications in pharmaceuticals, materials science, and nanotechnology (Nayak et al., 2014).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3/c25-19-8-10-20(11-9-19)30-17-24(28)26-16-23(27-12-14-29-15-13-27)22-7-3-5-18-4-1-2-6-21(18)22/h1-11,23H,12-17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBTVGDCEZJQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2577942.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2577948.png)

![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2577952.png)

![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)

![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)